2,4-Dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized and characterized various derivatives of pyrrole, highlighting the versatility and reactivity of such compounds. For instance, the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated the potential of pyrrole derivatives for forming heterocyclic compounds like oxiranes, oxazoles, and pyrimidines through nucleophilic attacks on carbonyl carbon and β-carbon of the chalcone frame (Singh et al., 2014). This study underscores the utility of such compounds in organic synthesis and materials science.
Analytical Applications
The use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a precolumn derivatization reagent for HPLC analysis of amino acids showcases the analytical applications of pyrrole derivatives. This method leverages the reactivity of the compound with primary amino groups under mild conditions, optimizing parameters like temperature, pH, and reagent concentration for quantitative analysis of amino acids (Gatti et al., 2010). Such applications are crucial for biochemical research and diagnostics.
Material Science Applications
Pyrrole derivatives have also been explored for their potential in materials science, such as in the synthesis of fluorescent lanthanide-organic frameworks for sensitive detection of analytes. For example, a study demonstrated the assembly of a europium sensor for hypochlorite, exploiting the oxidative deoximation reaction for "off-on" signal changes, highlighting the role of such compounds in developing novel sensory materials (Zhou et al., 2018).
Molecular and Supramolecular Chemistry
In molecular and supramolecular chemistry, pyrrole derivatives have been utilized for the formation of high nuclearity single molecule magnets, demonstrating the potential of these compounds in magnetic materials and nanotechnology. A study reported the synthesis of a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior, using 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand (Giannopoulos et al., 2014).
properties
IUPAC Name |
2,4-dimethyl-1H-pyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-8-6(2)7(5)4-9/h3-4,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEHTGOUPMZIMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617787 | |
Record name | 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
2199-62-4 | |
Record name | 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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